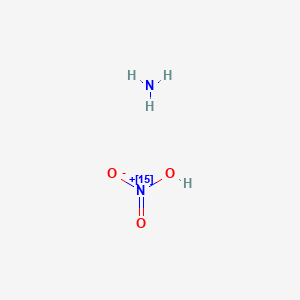

Ammonium nitrate-15N

Beschreibung

Eigenschaften

InChI |

InChI=1S/HNO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3/i1+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORZGWHZXZQMV-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N.[15N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693921 | |

| Record name | (~15~N)Nitric acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-46-9 | |

| Record name | Nitric-15N acid, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31432-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~15~N)Nitric acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium nitrate-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Apparatus

Industrial-scale production, as described in U.S. Patent 4,699,773 , utilizes a two-stage reactor system operating at 2–3 bar pressure and 145–160°C to maximize heat recovery and solution concentration. Key parameters include:

| Parameter | Value/Range | Purpose |

|---|---|---|

| Pressure | 2–3 bar | Enhances reaction rate and boiling |

| Temperature | 145–160°C | Maintains liquid-phase reaction |

| Nitric Acid Concentration | 40–70% (w/w) | Prevents excessive vaporization |

| Ammonia Feed Rate | 1.5–2.5 mol/L·hr | Controls exothermic heat release |

The reactor integrates a tubular heat exchanger to recover 60–70% of the reaction heat as steam, which is reused to concentrate the ammonium nitrate solution.

Isotopic Purity Control

To achieve 98 atom% ¹⁵N , the ammonia feedstock must have ≥99% isotopic enrichment. Contamination from atmospheric ¹⁴N is mitigated by conducting reactions in sealed, inert-gas-purged systems. Post-synthesis, the product is analyzed via matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) MS to verify ¹⁵N incorporation.

Process Optimization for High-Yield Synthesis

Vapor Recompression and Concentration

The patented two-stage process separates neutralization (Stage 1) and concentration (Stage 2):

-

Stage 1 : Neutralization at 2–3 bar yields an 80–90% (w/w) NH₄¹⁵NO₃ solution.

-

Stage 2 : Depressurization to atmospheric pressure induces flash evaporation, concentrating the solution to 95–98% (w/w).

A falling-film evaporator further reduces water content to <2%, producing a crystalline product suitable for agricultural use.

Mitigating Thermal Decomposition

Ammonium nitrate decomposes exothermically above 210°C, risking runaway reactions. Process safeguards include:

-

Temperature monitoring with automated coolant injection.

-

Decomposition gas detectors (e.g., NOₓ sensors) to trigger emergency pressure release.

Alternative Synthesis Routes

Ion Exchange for Laboratory-Scale Production

Small-scale batches (1–100 g) employ ion-exchange resins to replace ¹⁴NH₄⁺ with ¹⁵NH₄⁺ in preformed ammonium nitrate. While slower, this method avoids high-temperature hazards:

Direct Isotopic Enrichment in Nitric Acid

Rarely used due to cost, this method involves electrolytic enrichment of ¹⁵N in nitric acid prior to neutralization. The nitric acid is synthesized via Ostwald process using ¹⁵N₂ gas, yielding ¹⁵NO₃⁻ for reaction with unlabeled NH₃.

Crystallization and Purification

Melt Crystallization

The molten NH₄¹⁵NO₃ (melting point: 169°C) is cooled under vacuum to form prismatic crystals. Additives like Mg(NO₃)₂ (0.1–0.5% w/w) prevent caking during storage.

Recrystallization from Ethanol

Laboratory recrystallization dissolves crude product in anhydrous ethanol (1:5 w/v) at 60°C, followed by slow cooling to 4°C. This yields 99.5% pure NH₄¹⁵NO₃ with <0.1% ¹⁴N contamination.

Quality Control and Analytical Validation

Isotopic Purity Assessment

Colorimetric MALDI-TOF MS quantifies ¹⁵N atom% without chromatographic separation:

-

NH₄⁺ : Converted to indophenol blue complex, analyzed at m/z 268 ([M+H]⁺ for ¹⁴N) and 269 ([M+H]⁺ for ¹⁵N).

-

NO₃⁻ : Reduced to NO₂⁻ via Cu/hydrazine, then derivatized with naphthylethylenediamine.

| Nitrogen Species | Derivative | m/z (¹⁴N) | m/z (¹⁵N) |

|---|---|---|---|

| NH₄⁺ | Indophenol blue | 268.1 | 269.1 |

| NO₂⁻ | Azo dye | 292.1 | 293.1 |

Chemical Stability Testing

Accelerated aging studies (40°C, 75% RH) confirm no isotopic exchange or decomposition over 24 months. ¹⁵N NMR (δ = -350 to -370 ppm) verifies absence of ¹⁴N–¹⁵N cross-contamination.

Industrial and Research Applications

Analyse Chemischer Reaktionen

Key Isotopic Data:

-

δ¹⁵N values for synthetic NH₄¹⁵NO₃ typically range between −3‰ to +3‰ relative to atmospheric N₂ (0‰), depending on the isotopic enrichment of the starting materials .

-

Industrial Haber-Bosch and Ostwald processes show minimal isotopic fractionation (δ¹⁵N = −0.2 ± 2.1‰ ), ensuring consistent ¹⁵N labeling .

Thermal Decomposition

NH₄¹⁵NO₃ decomposes at elevated temperatures, with pathways influenced by heating rate and confinement:

Primary Reactions:

-

Low-temperature decomposition (≤ 200°C):

NH₄¹⁵NO₃ → ¹⁵N₂O + 2H₂O

Produces nitrous oxide (¹⁵N₂O) with retained ¹⁵N labeling . -

High-temperature decomposition (> 300°C):

2NH₄¹⁵NO₃ → 2¹⁵N₂ + O₂ + 4H₂O

Yields nitrogen gas (¹⁵N₂) and oxygen, often accompanied by explosive energy release .

Experimental Findings:

| Decomposition Condition | Products Detected | δ¹⁵N (‰) | Citation |

|---|---|---|---|

| 200°C (slow heating) | ¹⁵N₂O, H₂O | −1.2 ± 0.3 | |

| 400°C (rapid heating) | ¹⁵N₂, O₂ | +0.8 ± 0.5 |

Isotopic Fractionation in Reactions

NH₄¹⁵NO₃ exhibits distinct isotopic behaviors in redox and acid-base reactions:

Key Studies:

-

Photodegradation:

UV irradiation of NH₄¹⁵NO₃ produces ¹⁵N-labeled nitrite (¹⁵NO₂⁻) and ammonium (¹⁵NH₄⁺), with δ¹⁵N values showing −5.0‰ to +3.5‰ variability due to kinetic isotope effects . -

Biological Anaerobic Oxidation:

In microbial systems, NH₄¹⁵NO₃ undergoes stepwise reduction:

NH₄⁺ → ¹⁵NH₂OH → ¹⁵N₂H₄ → ¹⁵N₂

Hydrazine (¹⁵N₂H₄) is a key intermediate, with δ¹⁵N enrichment up to +12‰ observed in nitrate byproducts .

Mass Spectrometry

NH₄¹⁵NO₃ is used to calibrate isotopic measurements:

-

Interference: Contaminants like ¹⁵NO₃⁻ or ¹⁵NH₄⁺ in ¹⁵N₂ gas stocks can skew results, requiring purification .

Nuclear Magnetic Resonance (NMR)

¹⁵N NMR spectra of NH₄¹⁵NO₃ photolysis products reveal:

-

Peaks at 128–138 ppm: Correspond to ¹⁵N-labeled amides and hydroxylamines .

-

Condensation products: Benzaldehyde-¹⁵N derivatives form via photochemical rearrangement .

Environmental and Forensic Relevance

-

Fertilizer Tracing: δ¹⁵N values distinguish synthetic NH₄¹⁵NO₃ from natural sources in ecosystems .

-

Explosive Attribution: Isotopic signatures (e.g., δ¹⁵N = −7‰ to +5‰ for ammonium) help identify AN-based explosives in forensic cases .

This synthesis of chemical reactions and isotopic data underscores NH₄¹⁵NO₃'s utility in advanced research, while highlighting critical safety and analytical protocols.

Wissenschaftliche Forschungsanwendungen

Ammonium nitrate-15N is extensively used in various fields of scientific research:

Chemistry: It is used as a tracer to study nitrogen cycles and transformations in chemical reactions.

Biology: It helps in understanding nitrogen metabolism in plants and microorganisms.

Medicine: It is used in metabolic studies to trace nitrogen pathways in the human body.

Industry: It is employed in agricultural research to study the efficiency of nitrogen fertilizers

Wirkmechanismus

The primary mechanism by which ammonium nitrate-15N exerts its effects is through its isotopic labeling. The nitrogen-15 isotope allows researchers to trace the movement and transformation of nitrogen atoms in various chemical and biological systems. This is achieved by using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the presence of nitrogen-15 in different compounds and environments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar ¹⁵N-Labeled Compounds

Key Compounds and Their Properties

Table 1 summarizes critical ¹⁵N-labeled nitrogen sources and their characteristics:

| Compound | Isotopic Purity (atom% ¹⁵N) | Key Applications | Distinctive Properties |

|---|---|---|---|

| Ammonium nitrate-15N | 98% (standard), 5–10% (low) | NUE studies, proteomics, environmental tracers | Dual labeling (NH₄⁺ and NO₃⁻), high solubility |

| Ammonium sulfate-15N | 99% | Soil N cycling, microbial studies | High sulfur content, slow mineralization |

| Ammonium chloride-15N | 99% | Hydroponic systems, ion exchange studies | Low pH impact, chloride interference risk |

| Potassium nitrate-15N | 99% | Plant nitrate uptake studies | Potassium supplementation, neutral pH |

| Calcium nitrate-15N | 5% | Low-cost field trials | Calcium enrichment, dual nutrient benefits |

Analytical and Functional Differences

Mobility and Retention in Soil

- Ammonium-15N : Less mobile due to adsorption to soil particles; retained in microbial biomass .

- Nitrate-15N : Highly mobile, prone to leaching, and rapidly assimilated by plants .

Uptake and Assimilation in Plants

- Soybean Studies : ¹⁵N-nitrate influx was measurable within 5–10 minutes, while ¹⁵N-ammonium transport to shoots was slower .

- Isotope Discrimination : Nitrate-15N may exhibit slight isotopic fractionation during long-distance transport, affecting shoot enrichment accuracy .

Analytical Challenges

Research Findings Highlighting Comparative Behavior

Methodological Considerations

Analytical Techniques

Standardization

- Reference Materials : Co-processing samples with ¹⁵N standards (e.g., natural abundance vs. enriched) ensures accuracy, adhering to the "identical treatment principle" .

Biologische Aktivität

Ammonium nitrate-15N (NH4NO3-15N) is a nitrogen-rich compound widely used in agriculture and environmental studies. Its isotopic labeling with nitrogen-15 (15N) provides valuable insights into nitrogen cycling, microbial activity, and ecosystem dynamics. This article explores the biological activity of NH4NO3-15N, focusing on its effects on microbial processes, plant uptake, and environmental implications.

Overview of Nitrogen Cycling

Nitrogen is an essential nutrient for all living organisms, playing a crucial role in various biological processes. The nitrogen cycle involves several transformations, including:

- Nitrogen Fixation : Conversion of atmospheric N2 to ammonia (NH3).

- Ammonification : Decomposition of organic matter releasing NH4+.

- Nitrification : Oxidation of NH4+ to nitrite (NO2-) and then to nitrate (NO3-).

- Denitrification : Reduction of NO3- to N2 or N2O, returning nitrogen to the atmosphere.

The introduction of 15N-labeled compounds like NH4NO3-15N allows researchers to trace these transformations and assess the biological activity associated with nitrogen in different ecosystems.

Microbial Activity and Transformation

Recent studies have highlighted the role of NH4NO3-15N in stimulating microbial activity. For instance, a study demonstrated that ammonium oxidation by Nitrosomonas europaea led to detectable nitrite production after a few days of incubation with 15N-labeled ammonium. The results indicated a stoichiometric production of NO2-, with a nitrogen mass balance averaging 91% ± 8% over the incubation period .

Table 1: Microbial Transformation of this compound

| Microorganism | Process | Timeframe | Nitrogen Mass Balance (%) |

|---|---|---|---|

| Nitrosomonas europaea | Ammonium oxidation | 14 days | 91 ± 8 |

| Nitrobacter winogradskyi | Nitrite oxidation | 70 hours | 102 ± 3 |

This table summarizes key findings on the microbial transformation of NH4NO3-15N, illustrating its significant role in nitrogen cycling.

Plant Uptake and Utilization

The uptake of NH4NO3-15N by plants has been extensively studied to understand its impact on plant growth and nitrogen assimilation. Research indicates that plants preferentially absorb ammonium over nitrate under certain conditions, which can enhance their growth rates. For example, incorporation studies have shown that plants exhibit increased nitrogen assimilation rates when supplied with 15N-labeled ammonium compared to unlabeled sources.

Case Study: Impact on Crop Yield

A case study conducted in Kansas evaluated the effects of NH4NO3-15N on corn yield. The study found that crops receiving 15N-labeled ammonium exhibited a significant increase in biomass and nitrogen content compared to those receiving conventional fertilizers. The δ15N signature in plant tissues was also monitored, providing insights into the sources of nitrogen utilized by the crops .

Environmental Implications

The application of NH4NO3-15N has broader environmental implications, particularly concerning groundwater contamination and nutrient runoff. A study examining groundwater nitrate levels indicated that the δ15N values could help identify sources of nitrate contamination. In regions where animal waste was prevalent, higher δ15N values were observed due to preferential volatilization processes that enrich remaining nitrogen with 15N .

Table 2: Groundwater Nitrate Contamination Sources

| Source | Average Nitrate-N Concentration (mg/L) | δ15N Signature (‰) |

|---|---|---|

| Regional groundwater | 13 | +3 |

| Animal waste lagoon effluent | 4 | +12 to +20 |

This table highlights how isotopic analysis can differentiate between various sources of nitrate contamination in groundwater systems.

Q & A

Q. How do I select an appropriate analytical method for quantifying 15N in ammonium nitrate samples?

Method selection depends on sample matrix, isotopic enrichment level, and required precision. For liquid samples (e.g., soil extracts or groundwater), compare methods such as diffusion, distillation, or chemical conversion coupled with isotope-ratio mass spectrometry (IRMS). Use decision-support tools (DSTs) that evaluate sensitivity, cost, and throughput . For example, the DST by Jia et al. (2022) recommends automated diffusion for high-throughput studies and microbial denitrification for low-concentration nitrate . Always validate methods using reference materials with matching matrices and isotopic abundances .

Q. What protocols ensure accurate isotopic purity measurements of ammonium nitrate-15N?

- Isotopic Purity Validation : Use IRMS with reference standards (e.g., IAEA-N1, USGS-34) to calibrate measurements. For this compound, confirm 98–99 atom% 15N purity via methods like elemental analyzer-IRMS (EA-IRMS) or gas chromatography-IRMS (GC-IRMS) .

- Contamination Mitigation : Avoid cross-contamination by pre-cleaning glassware with acid and using separate tools for 15N-labeled and unlabeled samples .

Q. How should I design a 15N tracer experiment to study nitrogen cycling in soil-plant systems?

- Dosing : Apply this compound at rates reflecting natural N fluxes (e.g., 1–5 kg N/ha) to avoid isotopic dilution artifacts.

- Sampling : Collect soil cores and plant tissues at multiple timepoints to track 15N partitioning. Use soil moisture-adjusted calculations to account for nitrification/denitrification losses .

- Controls : Include unlabeled controls and account for background 15N natural abundance (δ15N ≈ 0.366%) .

Advanced Research Questions

Q. How can I reconcile contradictory data when using this compound to trace nitrogen fate in groundwater systems?

Contradictions may arise from isotopic fractionation during nitrification, denitrification, or ammonia volatilization. For example, δ15N values >10‰ suggest denitrification, while values <5‰ indicate agricultural runoff . Integrate 15N data with δ18O of nitrate, dissolved oxygen, and redox-sensitive ions (e.g., Fe²⁺, SO₄²⁻) to disentangle processes .

Q. What advanced techniques improve 15N recovery in complex matrices like organic-rich soils?

- DOM Removal : Pre-treat samples with activated charcoal or cation-exchange resins to eliminate dissolved organic matter (DOM) interference .

- Hybrid Methods : Combine microbial denitrification (for NO₃⁻) and hypobromite oxidation (for NH₄⁺) to achieve >95% recovery in humic-rich soils .

- NMR Validation : Use 15N nuclear magnetic resonance (NMR) to verify speciation in recalcitrant organic-N pools .

Q. How do I optimize 15N tracer studies to quantify nitrification and denitrification simultaneously?

- Dual-Labeling : Apply ammonium-15N and nitrate-15N separately in split-plot experiments. Measure gaseous N losses (N₂O, N₂) via cavity ring-down spectroscopy (CRDS) .

- Inhibitors : Use nitrapyrin to inhibit nitrification or acetylene to block denitrification, then calculate process-specific fluxes .

- Modeling : Fit data to process-based models (e.g., FLUAZ) to partition autotrophic vs. heterotrophic pathways .

Q. What analytical pitfalls arise when studying 15N-labeled ammonium nitrate in high-salinity environments?

High salt concentrations (e.g., Na⁺, Cl⁻) can suppress IRMS ionization or cause column clogging in GC systems. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.